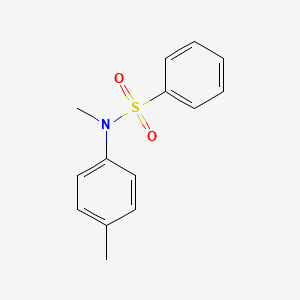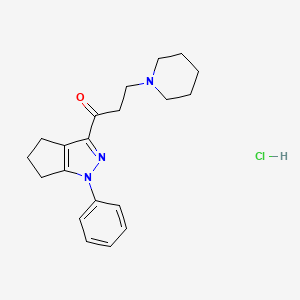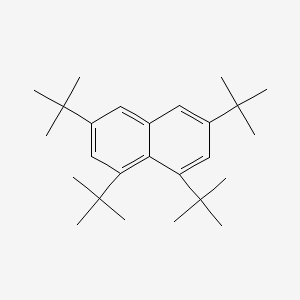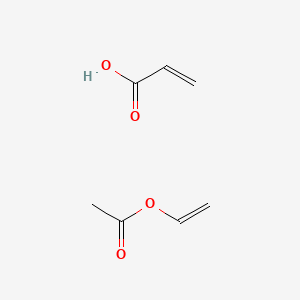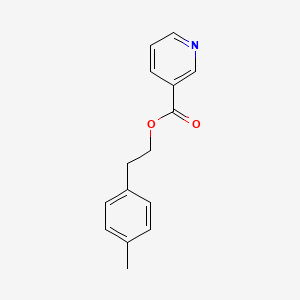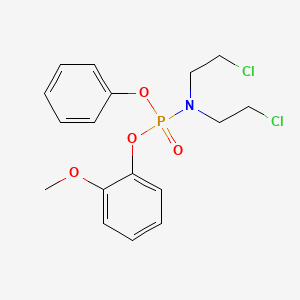
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester is a chemical compound with the molecular formula C10H15Cl2N2O2P. It is known for its unique structure, which includes both chloroethyl and phosphoramidic acid groups, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester typically involves the reaction of diethanolamine with thionyl chloride to form N,N-bis(2-chloroethyl)amine hydrochloride. This intermediate is then condensed with phosphoryl chloride to produce the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the chloroethyl groups into ethyl groups, altering the compound’s reactivity.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include thionyl chloride, phosphoryl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic acid derivatives.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester can be compared with similar compounds such as:
Bis(2-chloroethyl)phosphoramidic dichloride: This compound has a similar structure but lacks the o-methoxyphenyl phenyl ester group, making it less versatile in certain applications.
Phosphoramidic acid derivatives: These compounds share the phosphoramidic acid group but differ in their substituents, leading to variations in reactivity and applications.
The unique combination of chloroethyl and phosphoramidic acid groups in this compound makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
25076-51-1 |
|---|---|
Molekularformel |
C17H20Cl2NO4P |
Molekulargewicht |
404.2 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[(2-methoxyphenoxy)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C17H20Cl2NO4P/c1-22-16-9-5-6-10-17(16)24-25(21,20(13-11-18)14-12-19)23-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI-Schlüssel |
DPOZMHHDYWIREP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





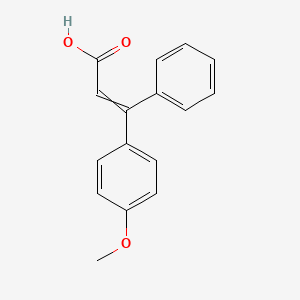

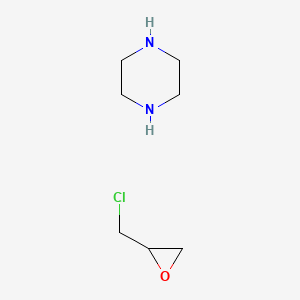
![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)


